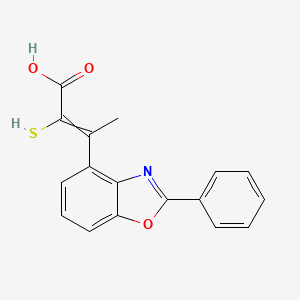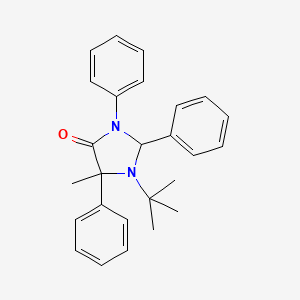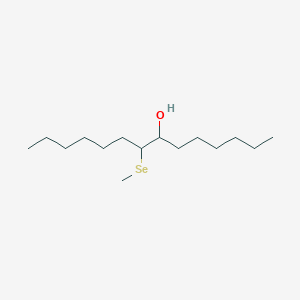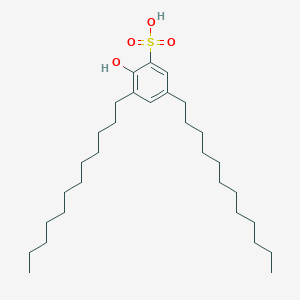![molecular formula C16H27N3O B14596078 N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea CAS No. 60810-02-8](/img/structure/B14596078.png)
N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms. The compound also contains a butyl group, an ethyl group, and a phenyl group, making it a complex molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea typically involves the reaction of an isocyanate or carbamoyl chloride with an amine. One common method is the reaction of butyl isocyanate with N-{3-[ethyl(phenyl)amino]propyl}amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted urea derivatives with different alkyl or aryl groups.
科学的研究の応用
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-Butyl-N’-{3-[methyl(phenyl)amino]propyl}urea
- N-Butyl-N’-{3-[ethyl(phenyl)amino]ethyl}urea
- N-Butyl-N’-{3-[ethyl(phenyl)amino]butyl}urea
Uniqueness
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
60810-02-8 |
|---|---|
分子式 |
C16H27N3O |
分子量 |
277.40 g/mol |
IUPAC名 |
1-butyl-3-[3-(N-ethylanilino)propyl]urea |
InChI |
InChI=1S/C16H27N3O/c1-3-5-12-17-16(20)18-13-9-14-19(4-2)15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H2,17,18,20) |
InChIキー |
YVMOCLUATWEMCV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NCCCN(CC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)

![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)

![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)

![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)

